molecular formula C19H16N2O3S B2410270 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 921916-28-1

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2410270
CAS No.: 921916-28-1
M. Wt: 352.41
InChI Key: PLEIITYPFCCWNL-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a chemical compound belonging to the class of quinolin-2(1H)-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The synthesis begins with the formation of the tetrahydroquinoline core, which can be achieved through the Biltz synthesis or the Pictet-Spengler reaction.

  • Oxidation: The tetrahydroquinoline core is then oxidized to form the 2-oxo-1,2,3,4-tetrahydroquinoline moiety.

  • Naphthalene-2-sulfonamide Coupling: Finally, the naphthalene-2-sulfonamide group is introduced through a coupling reaction, often using reagents like thionyl chloride and amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the quinoline core, leading to derivatives with different biological activities.

  • Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding hydroquinoline derivative.

  • Substitution: Substitution reactions at different positions of the quinoline ring can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include hydroxylated quinolines, amino-substituted quinolines, and various sulfonamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has been studied for its antimicrobial properties. It exhibits moderate to good activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Medicine: The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. It has been investigated for its anticancer, antiviral, and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways.

Comparison with Similar Compounds

  • N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound is structurally similar but differs in the position of the substituents on the quinoline ring.

  • N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine: Another related compound with a different functional group attached to the quinoline core.

Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide stands out due to its specific arrangement of functional groups, which contributes to its unique biological and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19-10-6-15-11-16(7-9-18(15)20-19)21-25(23,24)17-8-5-13-3-1-2-4-14(13)12-17/h1-5,7-9,11-12,21H,6,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIITYPFCCWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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